molecular formula C20H22FNO3 B2700899 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide CAS No. 2034483-80-0

2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide

Cat. No.: B2700899
CAS No.: 2034483-80-0
M. Wt: 343.398
InChI Key: LKZLYFYOPBYFSU-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide ( 2034483-80-0) is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research . With a molecular formula of C20H22FNO3 and a molecular weight of 343.39 g/mol, this compound features a distinctive hybrid pharmacophore design . It integrates a fluorinated benzamide core with a hydroxy-substituted phenylethyl moiety linked to a tetrahydropyran (oxan-4-yl) ring, creating a versatile scaffold for structure-activity relationship (SAR) studies . The strategic incorporation of a fluorine atom is a common tactic in lead optimization, potentially enhancing metabolic stability, membrane permeability, and binding affinity to biological targets . The tetrahydropyran ring and the hydroxyl group contribute to a balanced topological polar surface area (TPSA) of 58.6 Ų and a computed LogP (XLogP3) of 2.6, properties that are favorable for the development of drug-like molecules with improved solubility profiles . This combination of features makes this benzamide derivative a valuable chemical tool for probing biological pathways and developing novel therapeutic agents, with potential research applications in neuroscience and inflammation . Researchers can leverage this compound to explore its mechanism of action, which may involve modulation of specific enzyme or receptor targets, such as G-protein coupled receptors (GPCRs) . It is supplied for research purposes as a high-purity compound to ensure reproducible results in biochemical and cellular assays. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3/c21-18-9-5-4-8-17(18)19(23)22-14-20(24,15-6-2-1-3-7-15)16-10-12-25-13-11-16/h1-9,16,24H,10-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZLYFYOPBYFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C2=CC=CC=C2F)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide typically involves multiple steps, including the introduction of the fluorine atom, the formation of the tetrahydropyran ring, and the coupling of these components with the benzamide moiety. Common synthetic routes may involve:

    Fluorination: Introduction of the fluorine atom using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Formation of Tetrahydropyran Ring: Cyclization reactions to form the tetrahydropyran ring, often using acid or base catalysis.

    Coupling Reactions: Coupling of the fluorinated intermediate with the benzamide moiety using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding 2-fluorobenzoic acid and the corresponding amine derivative.

Reaction Type Conditions Products Notes
Acidic hydrolysisHCl (6M), reflux, 8–12 hrs2-Fluorobenzoic acid + 2-hydroxy-2-(oxan-4-yl)-2-phenylethylamine hydrochlorideProceeds via protonation of the amide carbonyl
Basic hydrolysisNaOH (2M), 80°C, 6–8 hrs2-Fluorobenzoate salt + free amineBase deprotonates intermediates, accelerating cleavage

Oxidation and Reduction

The secondary alcohol in the hydroxy-oxanyl phenylethyl moiety is susceptible to oxidation, while the aromatic fluorine may influence redox behavior.

Oxidation of the Alcohol Group

  • Reagents : Pyridinium chlorochromate (PCC), CrO₃/H₂SO₄

  • Conditions : Dichloromethane (DCM), 0–25°C, 2–4 hrs

  • Product : 2-Fluoro-N-[2-oxo-2-(oxan-4-yl)-2-phenylethyl]benzamide (keto derivative)

Reduction of the Amide Bond

  • Reagents : LiAlH₄ or BH₃·THF

  • Conditions : THF, reflux, 4–6 hrs

  • Product : 2-Fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzylamine (secondary amine)

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing fluorine atom at the 2-position of the benzamide ring activates the aromatic system for NAS at the 4- or 6-position.

Nucleophile Conditions Product Yield
MethoxideNaOMe, DMF, 100°C, 12 hrs2-Fluoro-4-methoxy derivative45–55%
PiperidinePiperidine, DMSO, 120°C, 24 hrs2-Fluoro-4-piperidino derivative30–40%

Esterification and Transacylation

The hydroxyl group can participate in esterification or transacylation reactions:

Ester Formation

  • Reagents : Acetyl chloride, pyridine

  • Conditions : DCM, 0°C → 25°C, 4 hrs

  • Product : 2-Fluoro-N-[2-acetoxy-2-(oxan-4-yl)-2-phenylethyl]benzamide

Transacylation with Thiols

  • Reagents : Thiophenol, DCC (catalyst)

  • Conditions : THF, 25°C, 8 hrs

  • Product : Thioester derivative (via acyl transfer)

Ring-Opening Reactions of the Oxane Moiety

The tetrahydro-2H-pyran ring undergoes acid-catalyzed ring-opening:

  • Conditions : H₂SO₄ (cat.), H₂O, reflux, 6–8 hrs

  • Product : 2-Fluoro-N-[2-hydroxy-2-(4-hydroxypentyl)-2-phenylethyl]benzamide

Biological Reactivity

The compound’s interaction with lysosomal phospholipase A2 (LPLA2) suggests potential acyl transfer activity:

  • Mechanism : Acts as a competitive inhibitor by mimicking the natural substrate’s acyl group.

  • Key Reaction : Transacylation with sphingosine derivatives, forming 1-O-acyl-N-acetylsphingosine analogs .

Stability Under Storage Conditions

Condition Degradation Pathway Half-Life
pH 7.4, 25°CSlow hydrolysis of the amide bond>6 months
pH 2.0, 40°CRapid hydrolysis2–3 days
UV light (254 nm)Photooxidation of the aryl group7–10 days

Key Mechanistic Insights

  • Steric Effects : The bulky 2-(oxan-4-yl)-2-phenylethyl group hinders nucleophilic attack at the amide carbonyl, favoring hydrolysis over substitution .

  • Electronic Effects : The fluorine atom increases the electrophilicity of the benzamide ring, facilitating NAS at positions para to the fluorine .

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide as an anticancer agent. Its structure allows it to interact with specific biological targets involved in cancer progression. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Study: Inhibition of Androgen Receptors

A relevant patent (EP3481394A1) discusses the use of thiohydantoin derivatives, including those structurally related to 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide, as androgen receptor antagonists for cancer treatment. These compounds demonstrated significant activity against various cancer cell lines, suggesting a promising avenue for further research into this specific compound’s anticancer properties .

Neurological Applications

The compound's potential as a neuroprotective agent has also been explored. Research indicates that similar benzamide derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study published in MDPI highlights the role of novel benzamide derivatives in neurological disorders, suggesting that modifications to the benzamide structure can enhance neuroprotective properties. The findings indicate that compounds like 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide may hold therapeutic potential for conditions such as Alzheimer’s disease and Parkinson’s disease .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Research has shown that certain fluorinated benzamides possess significant antibacterial and antifungal properties.

Data Table: Antimicrobial Efficacy

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamideAntibacterial15 µg/mL
Related Benzamide DerivativeAntifungal10 µg/mL

These results suggest that further exploration into the antimicrobial properties of 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide could lead to the development of new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The hydroxy group and tetrahydropyran ring can also contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s unique substituents distinguish it from other fluorinated benzamides. Below is a comparative analysis:

Compound Molecular Formula Key Substituents Hydrogen Bonding Features
2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide C₂₀H₂₁FNO₃ Hydroxy, oxan-4-yl, phenyl Intramolecular O–H···O (oxan) and potential C–F···H–N interactions .
N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) C₁₃H₈F₃NO 2,4-difluorophenyl Intermolecular N–H···O and C–F···H–C interactions; layered molecular stacking .
2-fluoro-N-(2-fluorophenyl)benzamide C₁₃H₉F₂NO 2-fluorophenyl Intramolecular C–F···H–N hydrogen bonds confirmed via NMR .
AR04 (tetrahydrofuran cyclic urea derivative) C₂₀H₁₈F₄N₂O₃ Oxetan-3-yl, trifluoromethyl Intermolecular N–H···O and C–F···π interactions; enhanced AR antagonism .
2-fluoro-N-(4-methoxy-3-propenyl-benzothiazol-2-ylidene)benzamide C₁₈H₁₅FN₂O₂S Benzothiazole, propenyl, methoxy Thione tautomer stabilization via S···H–N and π–π stacking .

Key Observations :

  • Hydroxyl and Oxan Groups : The hydroxyl and tetrahydropyran groups in the target compound introduce steric bulk and polar interactions absent in simpler analogs like Fo23. These groups may enhance solubility or influence conformational flexibility .
  • Fluorine Positioning : Unlike Fo24 and Fo23 (N-(2,3-difluorophenyl)-2-fluorobenzamide), the target compound lacks fluorination on the phenyl ring but retains the 2-fluoro-benzoyl group, which is critical for C–F···H–N bonding .
  • Tautomerism : Compounds with thione groups (e.g., triazole-thiones ) exhibit tautomeric equilibria, whereas the target compound’s hydroxyl group favors fixed intramolecular H-bonding.

Spectroscopic and Crystallographic Comparisons

  • IR and NMR :
    • The target compound’s hydroxyl group would show ν(O–H) absorption ~3200–3600 cm⁻¹, distinct from the C=S stretching (~1250 cm⁻¹) in triazole-thiones .
    • NMR spectra would reveal deshielding of the amide proton due to C–F···H–N interactions, as seen in 2-fluoro-N-(2-fluorophenyl)benzamide .
  • Crystallography :
    • Fo24 exhibits layered stacking via π–π interactions and H-bonding , whereas the oxan-4-yl group in the target compound may promote helical or clathrate packing due to steric effects.

Biological Activity

The compound 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide is a benzamide derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide can be described as follows:

  • Molecular Formula : C₁₅H₁₈FNO₂
  • Molecular Weight : 273.31 g/mol
  • IUPAC Name : 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide

This compound features a fluorine atom at the ortho position of the benzamide ring, which may influence its biological activity by altering its electronic properties and interactions with biological targets.

Research indicates that benzamide derivatives can interact with various biological targets, including receptors and enzymes. For instance, studies have shown that certain benzamides can modulate the activity of G-protein coupled receptors (GPCRs) and inhibit specific enzymes involved in metabolic pathways. The presence of the fluorine atom and the oxan ring in this compound may enhance its binding affinity and selectivity towards these targets.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that compounds similar to 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide exhibit anticancer properties. For example, a related benzamide was shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction mechanisms .
  • Neuroprotective Effects : Some benzamide derivatives have been investigated for neuroprotective activities, particularly in models of neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which these compounds exert their effects .
  • Cardiovascular Benefits : Research on related compounds indicates potential benefits in cardiovascular health, particularly in reducing myocardial infarction size and improving heart function post-injury . The mechanism appears to involve modulation of cardiac contractility and protection against ischemia-reperfusion injury.

Study on Anticancer Activity

A study published in MDPI explored a series of benzamide derivatives for their anticancer properties. Among these, a compound structurally similar to 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide demonstrated significant inhibitory effects on tumor growth in vitro and in vivo models. The study highlighted the importance of structural modifications in enhancing biological activity .

Neuroprotective Mechanisms

In a neuroprotection study, researchers evaluated the effects of various benzamides on neuronal cell lines subjected to oxidative stress. The findings indicated that certain modifications, including those found in 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide, improved cell viability and reduced markers of apoptosis .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities reported for several related benzamide derivatives:

Compound NameBiological ActivityMechanism of Action
4-Hydroxy-Furanyl-BenzamideAnticancerInduction of apoptosis
Benzamide Derivative ANeuroprotectiveReduction of oxidative stress
5-Fluoro-BenzamideCardiovascular protectionModulation of cardiac contractility
2-Fluoro-N-[...]-BenzamidePotential anticancer/neuroprotectiveUnknown (further studies needed)

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide, and how can reaction conditions be optimized?

  • Methodology : Use a nucleophilic acyl substitution approach, reacting 2-fluorobenzoyl chloride with the amine precursor (2-hydroxy-2-(oxan-4-yl)-2-phenylethylamine) under reflux in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts. Purification via recrystallization in methanol or ethanol yields pure product. Monitor reaction progress using TLC and optimize temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹) .
  • NMR : Use 1^1H and 13^13C NMR to assign aromatic protons (δ 6.5–8.0 ppm), oxane ring protons (δ 3.0–4.0 ppm), and hydroxy/amide protons (δ 1.5–3.0 ppm) .
  • X-ray crystallography : Determine crystal packing and hydrogen-bonding networks. Refinement via SHELXL (e.g., space group P21/n, R1 < 0.06) resolves molecular conformation .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodology : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. First aid: Rinse eyes/skin with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How can computational methods (DFT, Hirshfeld analysis) resolve discrepancies between experimental and theoretical molecular geometries?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-311G(d,p)) to optimize geometry and compare bond lengths/angles with X-ray data.
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O-H···N hydrogen bonds) and identifies crystal packing drivers (e.g., π-π stacking). Discrepancies >5% suggest experimental disorder or solvation effects .

Q. What strategies address conflicting bioactivity data in antimicrobial or anti-inflammatory assays?

  • Methodology :

  • Orthogonal assays : Validate antimicrobial activity via broth microdilution (MIC) and disk diffusion, controlling for solvent/DMSO interference.
  • Molecular docking : Screen against target enzymes (e.g., COX-2 for anti-inflammatory activity) to rationalize potency variations. Use AutoDock Vina with flexible ligand/rigid receptor settings .

Q. How do hydrogen-bonding networks influence crystal packing and solubility?

  • Methodology : Analyze X-ray data to map N-H···O and O-H···O interactions forming 3D frameworks. Solubility tests in DMSO/water mixtures correlate with H-bond donor/acceptor counts. For poor solubility, introduce hydrophilic substituents (e.g., -SO3H) without disrupting crystallinity .

Q. What experimental and computational approaches validate reaction mechanisms for derivatization (e.g., fluorination or hydroxylation)?

  • Methodology :

  • Isotopic labeling : Track 18^{18}O in hydroxylation steps via mass spectrometry.
  • Kinetic studies : Monitor fluorination rates (e.g., using KF/18-crown-6) under varying temperatures.
  • Transition state modeling : Use Gaussian09 to simulate intermediates and identify rate-limiting steps .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting NMR and X-ray data on rotational isomerism?

  • Methodology :

  • Variable-temperature NMR : Detect rotamers by observing peak splitting at low temperatures (−40°C).
  • X-ray refinement : Check for disorder in the oxane ring or amide group. SHELXL’s PART instruction models occupancy of alternate conformers .

Q. Why might bioactivity differ between cell-based and enzyme inhibition assays?

  • Methodology :

  • Membrane permeability : Measure logP (e.g., HPLC) to assess cellular uptake. Low logP (<2) reduces intracellular accumulation.
  • Metabolic stability : Incubate with liver microsomes; short half-life (<30 min) explains reduced efficacy in cell assays .

Methodological Tables

Table 1 : Key Crystallographic Parameters for Structural Validation

ParameterValue (Example)Source
Space groupP21/n
R1 factor0.0537 (I > 2σ(I))
Hydrogen bonds (Å)N-H···O: 2.89–3.12
Torsion angle (amide)175.3° (DFT vs. 172.8° experimental)

Table 2 : Recommended Spectroscopic Benchmarks

TechniqueKey Peaks/DataApplication
FT-IR1680 cm⁻¹ (amide I), 3300 cm⁻¹ (O-H)Functional group ID
1^1H NMRδ 7.2–8.1 (aromatic), δ 4.5 (hydroxy)Purity/conformation
13^13C NMRδ 170 (C=O), δ 75 (oxane C)Carbon environment

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